![molecular formula C12H21ClN2O2 B1478759 2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one CAS No. 2098129-84-9](/img/structure/B1478759.png)
2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one
Overview
Description
2-Chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one, also known as 2C-P, is a synthetic psychedelic drug of the phenethylamine and piperazine classes. It was first synthesized by Alexander Shulgin in 1974 and was described in his 1991 book PiHKAL (Phenethylamines i Have Known And Loved). It has been used in scientific research to study the effects of psychedelics on human behavior and cognition.
Mechanism of Action
2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one acts as a serotonin-2A receptor agonist, which means it binds to the serotonin-2A receptor in the brain and activates it. This activation of the receptor is thought to be responsible for the psychedelic effects of 2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one. Additionally, 2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one is thought to act as an agonist at the 5-HT1A receptor, which is believed to mediate the anxiolytic and antidepressant effects of the drug.
Biochemical and Physiological Effects
2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one produces a variety of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also produces changes in brain activity, as evidenced by its effects on the serotonin-2A receptor. Additionally, 2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one has been found to increase the levels of the neurotransmitters dopamine and norepinephrine, which are associated with feelings of pleasure and reward.
Advantages and Limitations for Lab Experiments
2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively safe when used in a controlled setting. Additionally, it produces a variety of effects that can be studied in a laboratory setting. However, it also has some limitations. It has a relatively short duration of action, which makes it difficult to study the long-term effects of the drug. Additionally, it is not approved by the FDA for use in humans, so it can only be used in research on animals or in vitro experiments.
Future Directions
There are several potential future directions for research involving 2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one. One area of research could focus on the effects of 2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one on anxiety and depression. Additionally, further research could be conducted on the long-term effects of 2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one, as well as its potential therapeutic applications. Additionally, further research could be conducted on the biochemical and physiological effects of 2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one, as well as its potential interactions with other drugs. Finally, further research could be conducted on the potential interactions between 2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one and other psychedelics, such as psilocybin or LSD.
Scientific Research Applications
2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one is widely used in scientific research to study the effects of psychedelics on human behavior and cognition. It has been studied in a variety of contexts, including its effects on depression, anxiety, and addiction. Additionally, it has been used to study the effects of psychedelics on creativity and problem-solving.
properties
IUPAC Name |
2-chloro-1-[4-(oxan-4-yl)piperazin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O2/c1-10(13)12(16)15-6-4-14(5-7-15)11-2-8-17-9-3-11/h10-11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMANQXDYBXDLGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2CCOCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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